(2S)-N,N-diethylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N,N-diethylpyrrolidine-2-carboxamide is a chemical compound with a pyrrolidine ring structure It is characterized by the presence of a carboxamide group attached to the second carbon of the pyrrolidine ring, with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N-diethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with diethylamine and a suitable carboxylating agent. One common method is the reaction of pyrrolidine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-N,N-diethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-N,N-diethylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N,N-diethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylpyrrolidine-2-carboxamide: Lacks the stereochemistry of the (2S) isomer.
N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethylpiperidine-2-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-N,N-diethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the (2S) configuration can lead to different pharmacological and chemical properties compared to its non-stereospecific counterparts.
Biological Activity
(2S)-N,N-Diethylpyrrolidine-2-carboxamide, a compound belonging to the class of pyrrolidine derivatives, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrrolidine derivatives with carboxylic acid derivatives. The synthetic route often includes the use of diethylamine as a reagent to introduce the diethyl groups at the nitrogen atom.
2.1 Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds are often reported in the range of 1.8 μg/mL, indicating potent antibacterial effects .
2.2 Anticancer Properties
Pyrrolidine derivatives have also been investigated for their anticancer activities. In vitro studies using human cancer cell lines such as A549 (lung adenocarcinoma) have demonstrated that certain pyrrolidine derivatives can reduce cell viability significantly, suggesting potential as anticancer agents. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin biosynthesis and is linked to various diseases .
- Receptor Modulation : Some studies suggest that these compounds can act as antagonists at specific receptor sites, influencing neurotransmitter systems and potentially providing neuroprotective effects .
4.1 Case Study: Anticancer Activity
A study evaluated the anticancer properties of a series of pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited structure-dependent cytotoxicity against A549 cells, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like cisplatin .
4.2 Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of N,N-diethyl-substituted pyrrolidines against clinical strains of bacteria. The findings revealed that certain derivatives had MIC values comparable to established antibiotics, highlighting their potential for therapeutic applications in infectious diseases .
5. Data Table: Summary of Biological Activities
Activity Type | Compound | MIC/IC50 Value | Reference |
---|---|---|---|
Antimicrobial | This compound | 1.8 μg/mL | |
Anticancer | This compound | IC50 < 10 µM |
6. Conclusion
This compound shows promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms and efficacy could pave the way for new therapeutic agents derived from this compound class.
Further exploration into structure-activity relationships and clinical trials will be essential to fully elucidate the potential applications of this compound in medicine.
Properties
CAS No. |
41721-01-1 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
LVUPFABYBLEEMH-QMMMGPOBSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN1 |
Origin of Product |
United States |
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